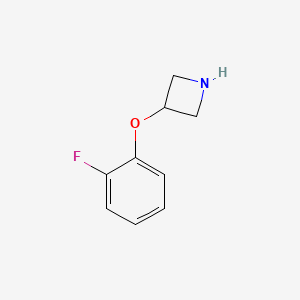

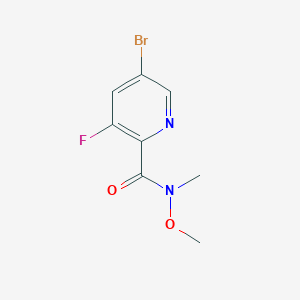

5-溴-3-氟-N-甲氧基-N-甲基吡啶-2-甲酰胺

描述

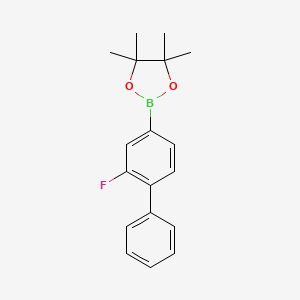

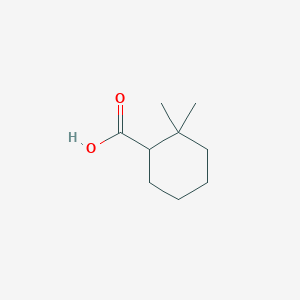

5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide (5BFNMMP) is an organic compound that belongs to the family of heterocyclic compounds. It is a white crystalline powder and has a molecular weight of 274.1 g/mol. It has a melting point of 218-220 °C and a boiling point of 438-440 °C. 5BFNMMP has a variety of applications in the scientific research field, including synthesis, drug development, and biochemical studies.

科学研究应用

高效合成技术

开发了一种高效的合成技术,用于合成相关化合物 5-溴-2-甲氧基-6-甲氨基吡啶-3-甲酸,该化合物是强效多巴胺和血清素受体拮抗剂的组成部分。该工艺涉及区域选择性反应和溴化,以显着的效率生成所需的产物 (Hirokawa, Horikawa, & Kato, 2000)。

氨基羰基化的进展

使用钯催化对吡啶并-3(2H)-酮的氨基羰基化研究揭示了吡啶衍生物的反应性和潜在功能化的新见解。这项工作有助于更广泛地理解杂环化学中的碳氮键形成 (Takács et al., 2012)。

亲核 [18F] 氟化

对 PET 放射性示踪剂合成的研究证明了用 [18F] 氟亲核取代吡唑环中的溴的可行性。该方法可能适用于合成和标记类似于“5-溴-3-氟-N-甲氧基-N-甲基吡啶-2-甲酰胺”的化合物,用于影像学研究 (Katoch-Rouse & Horti, 2003)。

邻位取代基对分子结构的影响

对邻位取代基对 2-(N-芳基亚氨基)香豆素-3-甲酰胺的分子和晶体结构影响的综合研究揭示了同质多晶和多晶型结构的见解,这可能与理解“5-溴-3-氟-N-甲氧基-N-甲基吡啶-2-甲酰胺”的结构方面相关 (Shishkina et al., 2019)。

作用机制

Target of Action

It’s known that similar compounds are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation, which involves a radical approach . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-used carbon–carbon bond-forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation .

Result of Action

It’s known that similar compounds can be involved in various chemical reactions, leading to the formation of new compounds . This suggests that the compound might induce changes at the molecular and cellular levels, potentially leading to the synthesis of new molecules .

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the presence of certain catalysts might enhance the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of other chemicals might also affect the compound’s action .

属性

IUPAC Name |

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWTCUONCOSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610570 | |

| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669066-92-6 | |

| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。